
3-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
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Description
3-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H24FN3O4S and its molecular weight is 505.56. The purity is usually 95%.
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Biological Activity
The compound 3-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a synthetic derivative that exhibits potential biological activity. This article reviews its biological properties, focusing on anticancer, anti-inflammatory, and enzyme inhibition activities, supported by relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₆H₁₈FNO₃S
- Molecular Weight : 319.35 g/mol
Anticancer Activity
Research indicates that this compound has shown moderate anticancer activity against various cancer cell lines. In a study evaluating its effects on leukemia and solid tumor cell lines, the compound demonstrated selective cytotoxicity. The National Cancer Institute (NCI) screening revealed that at a concentration of 10 µM, it exhibited slight sensitivity in four cancer cell lines, particularly in leukemia models (Table 1) .
Cell Line Type | Sensitivity Level |
---|---|
Leukemia | High |
Melanoma | Moderate |
Lung | Low |
Colon | Low |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that it possesses dual inhibitory activity against these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. The IC₅₀ values for AChE and BChE were found to be approximately 10.4 µM and 7.7 µM, respectively .
Anti-inflammatory Activity
In vitro studies have shown that the compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The presence of the fluorine atom enhances its interaction with the active sites of COX enzymes, leading to reduced production of pro-inflammatory mediators .
The biological activity of this compound can be attributed to its ability to form hydrogen bonds with target proteins due to the presence of electron-withdrawing groups such as fluorine. Molecular docking studies suggest strong interactions between the compound and active sites of enzymes involved in inflammation and cancer progression .
Case Studies
- Leukemia Cell Lines : A specific study highlighted the compound's effectiveness against leukemia cell lines, noting a significant reduction in cell viability at concentrations above 5 µM.
- Breast Cancer Models : In breast cancer models (MCF-7), the compound displayed moderate cytotoxicity with an IC₅₀ value of 14.24 µM .
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-oxo-N-propylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O4S/c1-3-14-29-25(33)18-6-13-22-23(15-18)30-27(31(26(22)34)20-9-7-19(28)8-10-20)36-16-24(32)17-4-11-21(35-2)12-5-17/h4-13,15H,3,14,16H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAIAKGYWFQIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.